3,3-Difluoroallyl acetate

Description

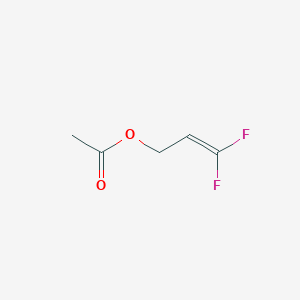

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoroprop-2-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2/c1-4(8)9-3-2-5(6)7/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMCWVFEKGYGMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337035 | |

| Record name | 3,3-Difluoro-2-propenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597-40-6 | |

| Record name | 3,3-Difluoro-2-propenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 3,3 Difluoroallyl Acetate

Elimination Reactions for the Generation of 1,1-Difluoroallenes

The 1,2-elimination of the acetate (B1210297) group from 3,3-difluoroallyl acetate and its derivatives is a key strategy for the synthesis of 1,1-difluoroallenes. These allenes are themselves versatile intermediates in synthetic organic chemistry. The presence of a suitable leaving group and the appropriate choice of reagent are crucial for the success of these transformations.

Base-Mediated 1,2-Elimination with Butyllithium (B86547)

The use of strong bases, such as butyllithium (BuLi), can induce the 1,2-elimination of an acetate group to form an allene (B1206475). However, in the case of 3,3-difluoroallyl systems, the presence of a halogen atom at the 2-position of the allyl acetate is a common feature in reported synthetic methodologies. This halogen facilitates the elimination process. For instance, the treatment of 2-bromo-3,3-difluoroallylic acetates with butyllithium leads to the efficient formation of 1,1-difluoroallenes. The reaction proceeds via a lithium-halogen exchange followed by the elimination of lithium acetate.

| Substrate | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 2-Bromo-3,3-difluoroallyl acetate | n-BuLi | THF | -78 to rt | 1,1-Difluoroallene | High |

Note: This table is based on the general reactivity of 2-bromo-3,3-difluoroallylic acetates as specific data for the parent this compound was not available in the reviewed literature.

Metal-Promoted 1,2-Elimination (e.g., Zinc)

Similar to base-mediated methods, metal-promoted eliminations are also effective for the synthesis of 1,1-difluoroallenes from halogenated 3,3-difluoroallyl acetates. Zinc metal is a commonly employed reagent for this transformation. The reaction of 3,3-difluoro-2-iodoallylic acetates with activated zinc dust results in the reductive elimination of the iodo and acetate groups to furnish the corresponding 1,1-difluoroallene in high yield. The driving force for this reaction is the formation of stable zinc salts.

| Substrate | Metal | Solvent | Temperature (°C) | Product | Yield (%) |

| 3,3-Difluoro-2-iodoallyl acetate | Zn | THF | 0 to rt | 1,1-Difluoroallene | High |

Note: This table illustrates the general transformation for 3,3-difluoro-2-iodoallylic acetates, as this is the prevalent substrate in the literature for this type of reaction.

Nucleophilic Substitution Reactions Involving the Allylic Acetate Moiety

The acetate group in this compound can act as a leaving group in nucleophilic substitution reactions. The presence of the gem-difluoro group significantly influences the regioselectivity of these reactions.

Palladium-Catalyzed Allylic Substitutions

Palladium catalysis is a powerful tool for effecting allylic substitution reactions with a wide range of nucleophiles. These reactions proceed through the formation of a π-allylpalladium intermediate, and the regiochemical outcome of the nucleophilic attack is influenced by the nature of the ligands, the nucleophile, and the substituents on the allyl fragment.

A highly regio- and stereoselective palladium-catalyzed gem-difluoroallylation of arylboronic acids with γ,γ-difluoroallylic acetates has been developed. rsc.org This method allows for the synthesis of a variety of gem-difluoroallylated arenes. rsc.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reaction proceeds with high selectivity for the formation of the product where the aryl group is attached to the carbon bearing the two fluorine atoms.

| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(dba)₂ | PPh₃ | K₃PO₄ | Toluene | 85 |

| 4-Methylphenylboronic acid | Pd(dba)₂ | PPh₃ | K₃PO₄ | Toluene | 82 |

| 4-Methoxyphenylboronic acid | Pd(dba)₂ | PPh₃ | K₃PO₄ | Toluene | 78 |

| 4-Chlorophenylboronic acid | Pd(dba)₂ | PPh₃ | K₃PO₄ | Toluene | 80 |

Data is synthesized from a representative procedure for the palladium-catalyzed gem-difluoroallylation of arylboronic acids with γ,γ-difluoroallylic acetates. rsc.org

The regioselectivity of palladium-catalyzed allylic substitutions can be directed towards the γ-position, particularly with "soft" carbon nucleophiles. Soft nucleophiles, typically derived from compounds with pKa values less than 25, such as malonates and β-keto esters, tend to attack the less substituted terminus of the π-allylpalladium intermediate. While specific examples of γ-selective reactions of this compound with soft carbon nucleophiles are not extensively documented, related systems provide insight into this reactivity. For instance, the palladium-catalyzed reaction of (Z)-3-aryl-2-fluoroallyl acetate with a malonate anion proceeds via a double alkylation, indicating the complexity of controlling regioselectivity in such fluorinated systems.

The following table presents data for the palladium-catalyzed double alkylation of a related fluoroallylic acetate with a malonate nucleophile, illustrating the reactivity of such systems.

| Allylic Acetate | Nucleophile | Catalyst | Ligand | Product | Yield (%) |

| (Z)-3-Phenyl-2-fluoroallyl acetate | Dimethyl malonate | [Pd(C₃H₅)(cod)]BF₄ | 2,2'-bipyridine | Double alkylation product | 75 |

| (Z)-3-(4-Chlorophenyl)-2-fluoroallyl acetate | Dimethyl malonate | [Pd(C₃H₅)(cod)]BF₄ | 2,2'-bipyridine | Double alkylation product | 72 |

Note: This data is based on a closely related system to demonstrate the reactivity of fluorinated allylic acetates with soft carbon nucleophiles, as direct γ-selective examples with this compound were not found in the surveyed literature.

Asymmetric Allylic Alkylation with Fluorinated Nucleophiles

The palladium-catalyzed asymmetric allylic alkylation (AAA) stands as a powerful method for the construction of stereogenic centers. In the context of fluorinated molecules, the use of this compound and its derivatives as substrates in concert with fluorinated nucleophiles allows for the introduction of fluorine-containing moieties, leading to valuable chiral building blocks. While direct palladium-catalyzed AAA reactions on this compound with fluorinated nucleophiles are not extensively documented, the principles can be inferred from studies on similar allylic systems, particularly those involving allylic fluorides as leaving groups. semanticscholar.orgresearchgate.netnih.gov

The general mechanism of palladium-catalyzed AAA involves the oxidative addition of a palladium(0) complex to the allylic substrate to form a π-allylpalladium(II) intermediate. Subsequent nucleophilic attack on this intermediate, followed by reductive elimination, furnishes the alkylated product and regenerates the palladium(0) catalyst. The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the palladium center.

Allyl fluorides have been identified as superior precursors for the generation of π-allyl complexes in some AAA reactions. rsc.org The fluoride (B91410) anion liberated upon ionization can play a crucial role in activating silylated nucleophiles, thus promoting the reaction. rsc.org This synergistic interplay between the leaving group and the nucleophile is a key aspect of these transformations. nih.gov

Representative examples of palladium-catalyzed asymmetric allylic alkylation with fluorinated nucleophiles on analogous allylic systems are presented below, illustrating the potential for creating complex fluorinated molecules with high levels of stereocontrol.

| Entry | Allylic Substrate | Nucleophile | Catalyst/Ligand | Product | Yield (%) | ee (%) | Ref |

| 1 | cinnamyl chloride | AgF | Pd(0)/Trost bisphosphine | cinnamyl fluoride | >95 | 98 | ucla.edu |

| 2 | (E)-1,3-diphenylallyl acetate | methyl 4-(cyanofluoromethyl)benzoate | [Pd(allyl)Cl]2/phosphinoxazoline | Methyl 4-((1R,2S,E)-1-cyano-1-fluoro-2,4-diphenylbut-3-en-1-yl)benzoate | 71 | 99 | semanticscholar.org |

| 3 | 3-fluorocyclohex-1-ene | Diethyl 2-allylmalonate | Pd2(dba)3/diamidophosphite | Diethyl 2-allyl-2-(3-fluorocyclohex-1-en-1-yl)malonate | 92 | 95 | researchgate.net |

Direct Nucleophilic Additions (Transition-Metal-Free or Other Catalysis)

SN2'-Type Reactions with Oxygen Nucleophiles

Under transition-metal-free conditions, 3,3-difluoroallyl derivatives, particularly the more reactive 3,3-difluoroallyl ammonium (B1175870) salts, undergo facile SN2'-type reactions with a variety of oxygen nucleophiles. researchgate.net These reactions proceed with high regioselectivity, affording the corresponding gem-difluoroallyl ethers. The reaction is typically carried out in the presence of a base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF).

The scope of oxygen nucleophiles is broad and includes phenols, aliphatic alcohols, and propargylic alcohols. researchgate.net This transformation provides a direct and efficient method for the synthesis of O-gem-difluoroallylated compounds.

| Entry | Nucleophile | Product | Yield (%) | Ref |

| 1 | 4-Phenylphenol | 1-(3,3-Difluoroallyloxy)-4-phenylbenzene | 95 | researchgate.net |

| 2 | Phenol (B47542) | (3,3-Difluoroallyloxy)benzene | 93 | researchgate.net |

| 3 | Benzyl alcohol | ((3,3-Difluoroallyl)oxy)methyl)benzene | 85 | researchgate.net |

| 4 | Propargyl alcohol | 3-(3,3-Difluoroallyloxy)prop-1-yne | 78 | researchgate.net |

Reactions with Nitrogen, Sulfur, and Selenium Nucleophiles (referencing related difluoroallyl ammonium salts)

The high reactivity of 3,3-difluoroallyl ammonium salts extends to a range of nitrogen, sulfur, and selenium nucleophiles, again proceeding under mild, transition-metal-free conditions. researchgate.net These SN2' reactions occur with excellent regioselectivity, providing a versatile route to various heteroatom-containing gem-difluoroallylic compounds.

Nitrogen nucleophiles such as anilines and amides readily participate in this transformation. Similarly, sulfur and selenium nucleophiles, including thiophenols and selenophenols, react efficiently to give the corresponding gem-difluoroallyl sulfides and selenides.

| Entry | Nucleophile | Product | Yield (%) | Ref |

| 1 | Aniline | N-(3,3-Difluoroallyl)aniline | 92 | researchgate.net |

| 2 | 4-Methylbenzenesulfonamide | N-(3,3-Difluoroallyl)-4-methylbenzenesulfonamide | 88 | researchgate.net |

| 3 | Thiophenol | ((3,3-Difluoroallyl)thio)benzene | 96 | researchgate.net |

| 4 | Selenophenol | ((3,3-Difluoroallyl)selanyl)benzene | 94 | researchgate.net |

Carbon Nucleophile Reactivity

The electrophilic nature of 3,3-difluoroallyl ammonium salts also allows for reactions with carbon nucleophiles. researchgate.net Stabilized carbanions, such as those derived from malonates and β-ketoesters, act as effective nucleophiles in SN2' reactions to form new carbon-carbon bonds. These reactions provide a direct pathway to functionalized gem-difluoroallylic compounds, which can serve as versatile intermediates in organic synthesis. The reactions are typically performed under basic conditions to generate the requisite carbon nucleophile.

| Entry | Nucleophile | Product | Yield (%) | Ref |

| 1 | Diethyl malonate | Diethyl 2-(3,3-difluoroallyl)malonate | 85 | researchgate.net |

| 2 | Ethyl acetoacetate | Ethyl 2-(3,3-difluoroallyl)-3-oxobutanoate | 81 | researchgate.net |

| 3 | 1-Phenyl-1,3-butanedione | 3-(3,3-Difluoroallyl)-1-phenyl-1,3-butanedione | 75 | researchgate.net |

Radical Reactions and Intramolecular Cyclizations

Intramolecular Radical Cyclization of 3,3-Difluoroallylic Compounds

3,3-Difluoroallylic compounds can serve as precursors for intramolecular radical cyclization reactions, leading to the formation of fluorine-containing heterocyclic structures. A notable example is the visible-light-induced intramolecular radical cyclization of N-allyl-2-bromo-2,2-difluoro-N-arylacetamides. rsc.org This metal-free process allows for the synthesis of 4-substituted 3,3-difluoro-γ-lactams with high regioselectivity.

The reaction is initiated by the homolytic cleavage of the carbon-bromine bond, generating a radical intermediate. This radical then undergoes a 5-exo-trig cyclization onto the pendant allyl group. The resulting cyclized radical is subsequently trapped, leading to the final lactam product. This methodology offers a mild and efficient route to valuable difluorinated γ-lactams, which are important structural motifs in medicinal chemistry.

| Entry | Substrate | Product | Yield (%) | Ref |

| 1 | N-allyl-2-bromo-2,2-difluoro-N-phenylacetamide | 3,3-Difluoro-1-phenyl-4-(iodomethyl)pyrrolidin-2-one | 85 | rsc.org |

| 2 | N-allyl-N-(4-chlorophenyl)-2,2-difluoro-2-iodoacetamide | 1-(4-Chlorophenyl)-3,3-difluoro-4-(iodomethyl)pyrrolidin-2-one | 82 | rsc.org |

| 3 | N-allyl-2,2-difluoro-2-iodo-N-(p-tolyl)acetamide | 3,3-Difluoro-4-(iodomethyl)-1-(p-tolyl)pyrrolidin-2-one | 88 | rsc.org |

Other Catalytic Transformations and Derivatizations

The reactivity of this compound and its derivatives extends to a variety of other catalytic transformations, enabling the synthesis of diverse and complex fluorinated molecules. These methods leverage different catalytic systems to achieve unique chemical modifications, including electrophilic activation, defluorinative functionalization, and photocatalytic pathways.

Gold-Catalyzed Electrophilic Activation of Downstream 1,1-Difluoroallenes

1,1-Difluoroallenes, which can be prepared from precursors like 3,3-difluoro-2-iodoallyl acetates, serve as versatile building blocks in organic synthesis. nii.ac.jp Gold catalysts are particularly effective in the electrophilic activation of these allenes, enabling the regioselective addition of various heteroatom nucleophiles. nii.ac.jpresearchgate.net The regiochemical outcome of the addition is highly dependent on the nature of the nucleophile, a concept often explained by the Hard and Soft Acids and Bases (HSAB) theory. researchgate.netorgsyn.org Gold-activated 1,1-difluoroallenes form a fluorine-stabilized allylic cation intermediate, which directs "hard" nucleophiles to the α-position and "soft" nucleophiles to the γ-position. researchgate.netorgsyn.org

The gold-catalyzed reaction of 1,1-difluoroallenes with "hard" oxygen-based nucleophiles, such as phenols, carboxylic acids, and sulfonic acids, proceeds with high α-selectivity. researchgate.netorgsyn.org This transformation provides a direct route to 1,1-difluoroallyl ethers and esters. orgsyn.org The reaction can be effectively catalyzed by either Au(I) or Au(III) complexes, such as AuCl₃ or a combination of AuCl(PPh₃) and AgSbF₆. researchgate.net For instance, the reaction between a monosubstituted 1,1-difluoroallene and phenol using an AuCl₃ catalyst can produce the corresponding α-addition product in good yield. nii.ac.jp Similarly, acetic acid adds to the α-position to yield the corresponding acetate. nii.ac.jp Throughout these studies, the formation of regioisomeric γ-addition products was reportedly not observed. nii.ac.jp

Table 1: Gold-Catalyzed α-Selective Addition of Oxygen Nucleophiles to 1,1-Difluoroallenes

| Catalyst System | Oxygen Nucleophile | Product Type | Typical Yield | Reference |

| AuCl₃ | Phenol | 1,1-Difluoroallylic Ether | 77% | nii.ac.jp |

| AuCl₃ | Acetic Acid | 1,1-Difluoroallylic Acetate | 85% | nii.ac.jp |

| AuCl(PPh₃)/AgSbF₆ | Sulfonic Acids | 1,1-Difluoroallylic Sulfonate | 74%-92% | researchgate.netorgsyn.org |

In contrast to oxygen nucleophiles, "soft" nucleophiles like amides and thiols exhibit the opposite regioselectivity. researchgate.net When subjected to gold catalysis, these nitrogen and sulfur nucleophiles add exclusively at the γ-position of the 1,1-difluoroallene. researchgate.net This γ-selective addition leads to the formation of 3,3-difluoroallyl amines and thioethers, respectively. researchgate.net The reaction of 1,1-difluoroallenes with nucleophiles such as benzamide (B126) and thiophenol proceeds smoothly in the presence of a gold catalyst to afford the corresponding γ-addition products. researchgate.net This distinct reactivity highlights the catalyst's role in directing nucleophilic attack based on the electronic properties of the nucleophile.

Table 2: Gold-Catalyzed γ-Selective Addition of Nitrogen and Sulfur Nucleophiles to 1,1-Difluoroallenes

| Catalyst System | Nucleophile | Product Type | Selectivity | Reference |

| Au(I) or Au(III) | Amides (e.g., Benzamide) | 3,3-Difluoroallyl Amine | γ-selective | researchgate.net |

| Au(I) or Au(III) | Thiols (e.g., Thiophenol) | 3,3-Difluoroallyl Thioether | γ-selective | researchgate.net |

Copper-Catalyzed Defluorinative Borylation and Silylation of Difluoroallyl Systems

Copper catalysis provides a powerful method for the functionalization of gem-difluoroallyl groups through a formal Sₙ2′ defluorinative pathway. nih.govorganic-chemistry.org This strategy allows for the stereoselective synthesis of (Z)-fluoroalkenes, which are valuable motifs in medicinal chemistry, serving as bioisosteres for amide bonds. nih.govacs.org The reaction involves treating 3-substituted 3,3-difluoropropenes with a boron or silicon source in the presence of a copper catalyst. organic-chemistry.orgescholarship.org

The copper-catalyzed defluorinative borylation of 3,3-difluoroallyl systems with reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) results in the formation of 3-fluoroallylboronic esters with high yields and excellent Z/E stereoselectivity. nih.govorganic-chemistry.org Similarly, reacting these substrates with a silylborane, such as PhMe₂Si–Bpin, under copper catalysis affords the corresponding 3-fluoroallylsilanes, also with high yield and stereoselectivity. nih.gov The resulting 3-fluoroallylboronic esters are versatile intermediates that can undergo further synthetic transformations, including Sₙ2′ substitutions and sigmatropic rearrangements, to produce tertiary allylic fluorides. nih.govorganic-chemistry.orgfigshare.com This methodology represents a significant advance in fluorine chemistry, converting readily available difluoromethylene compounds into highly functionalized (Z)-fluoroalkenes and chiral tertiary alkyl fluorides. nih.gov

Photocatalytic Deoxygenation/Defluorination Pathways for γ,γ-Difluoroallylic Ketones

Visible-light photocatalysis offers a mild and efficient protocol for the synthesis of γ,γ-difluoroallylic ketones. organic-chemistry.orgnih.gov One prominent method involves a deoxygenation/defluorination reaction between commercially available aromatic carboxylic acids and α-trifluoromethyl alkenes. nih.govacs.org This process is typically facilitated by an iridium-based photocatalyst, such as [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, in the presence of triphenylphosphine (B44618) and a base like sodium bicarbonate (NaHCO₃). organic-chemistry.org

The reaction demonstrates a broad substrate scope and good functional group tolerance, accommodating various aromatic and heterocyclic carboxylic acids. organic-chemistry.orgacs.org The mechanism is proposed to proceed through the formation of an acyl radical from the carboxylic acid. organic-chemistry.orgacs.org This radical then adds to the α-trifluoromethyl alkene, followed by a reduction and subsequent β-fluoride elimination to yield the final γ,γ-difluoroallylic ketone product. acs.org This approach is suitable for the late-stage functionalization of complex bioactive molecules. organic-chemistry.orgnih.gov An alternative photocatalytic method for synthesizing these ketones involves a desulfurative/defluorinative alkylation process starting from α-keto sulfides and thioic acids. nih.gov

Applications of 3,3 Difluoroallyl Acetate and Its Derivatives in Complex Molecule Synthesis

As Precursors to Highly Reactive 1,1-Difluoroallenes in Cycloaddition Chemistry

3,3-Difluoroallyl acetate (B1210297) serves as a convenient precursor to 1,1-difluoroallenes, which are highly reactive intermediates in various cycloaddition reactions. The generation of 1,1-difluoroallenes from precursors such as 3,3-difluoroallyl acetate allows for their in-situ use in reactions to construct complex cyclic systems. orgsyn.org These allenes possess a unique electronic structure due to the presence of two electron-withdrawing fluorine atoms, which significantly influences their reactivity. orgsyn.org

1,1-Difluoroallenes participate in a range of cycloaddition reactions, including [2+1], [2+2], [3+2], and [4+2] cycloadditions, providing access to a variety of fluorinated cyclic compounds. For instance, the Huisgen 1,3-dipolar cycloaddition of a 1,3-dipolar compound with the double bond of a 1,1-difluoroallene (the dipolarophile) leads to the formation of five-membered heterocycles. organic-chemistry.org This type of reaction is a concerted, pericyclic process that allows for the stereospecific construction of complex ring systems. organic-chemistry.org The regiochemistry of these cycloadditions is a key aspect, with the fluorine atoms directing the orientation of the incoming dipole.

An example of a [4+2] cycloaddition is the Diels-Alder reaction, where 1,1-difluoroallenes can react with dienes to form six-membered rings. The presence of the fluorine atoms on the allene (B1206475) influences the electronic demand of the reaction.

| Cycloaddition Type | Reactant with 1,1-Difluoroallene | Product Type |

| [2+1] Cycloaddition | Carbene | Difluoromethylenecyclopropane |

| [2+2] Cycloaddition | Alkene | Difluoromethylenecyclobutane |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., azide, nitrile oxide) | Five-membered heterocycle |

| [4+2] Cycloaddition | Diene | Six-membered carbocycle |

As Key Building Blocks for Incorporating the Difluoromethylene Moiety

The difluoromethylene group is a valuable bioisostere for various functional groups, such as a methylene (B1212753) group, an oxygen atom, or a carbonyl group. Its incorporation can significantly modulate the physicochemical and biological properties of a molecule, including lipophilicity, metabolic stability, and binding affinity. This compound and its derivatives, such as 3,3-difluoroallyl sulfonium (B1226848) salts (DFAS) and 3,3-difluoropropen-1-yl ammonium (B1175870) salts (DFPAs), are effective reagents for introducing this moiety. researchgate.netnih.gov

Derivatives of this compound are instrumental in the synthesis of fluorinated carbocycles and heterocycles. For example, 3',3'-difluoro-2'-hydroxymethyl-4',5'-unsaturated carbocyclic nucleosides have been stereoselectively synthesized. nih.gov This synthesis highlights a palladium-catalyzed allylic alkylation where the regioselectivity is reversed compared to non-fluorinated substrates. nih.gov

The synthesis of fluorinated heterocycles is of great interest due to their prevalence in pharmaceuticals and agrochemicals. e-bookshelf.de Cycloaddition reactions involving fluoroalkylated substrates are a primary method for constructing these rings. nih.gov The electron-withdrawing nature of fluoroalkyl groups enhances the reactivity of dipolarophiles and dienophiles in these reactions. nih.gov For instance, fluorinated sulfur-containing heterocycles can be synthesized via [3+2] and [4+2] cycloaddition reactions. nih.gov

3,3-Difluoroallyl derivatives are utilized in the preparation of fluoroalkylated alkenes. A notable application is the palladium-catalyzed C-H functionalization and subsequent β-fluoride elimination reaction. nih.gov This methodology allows for the direct synthesis of gem-difluoro olefins under mild conditions. nih.gov The reaction involves the formal introduction of a 1-aryl-(2,2-difluorovinyl) group onto indole (B1671886) heterocycles and other electron-rich aromatic systems. nih.gov

The development of methods for the synthesis of multi-substituted fluorine-containing alkenes is an active area of research. Highly regio- and stereoselective transformations have been developed to produce these valuable compounds.

The introduction of the difluoromethylene group into bioactive molecules can lead to improved pharmacological profiles. 3,3-Difluoroallyl derivatives have been successfully employed in the late-stage modification of complex molecules. For example, 3,3-difluoroallyl sulfonium salts (DFAS) have been used for the regioselective gem-difluoroallylation of various organozinc reagents under copper catalysis. nih.gov This method allows for the construction of both C(sp²)-CF₂R and C(sp³)-CF₂R bonds. nih.gov

Similarly, 3,3-difluoropropen-1-yl ammonium salts (DFPAs) have been developed as stable and scalable reagents for gem-difluoromethylation. researchgate.netnih.gov These reagents react smoothly with a wide range of nucleophiles, including N-, O-, S-, Se-, and C-nucleophiles, under mild, metal-free conditions with high regioselectivity. researchgate.netnih.gov This has enabled the straightforward preparation of analogues of existing pharmaceuticals. nih.gov

The agrochemical industry also benefits from the use of fluorinated compounds, with nearly 60% of active ingredients for this sector being fluorinated. The introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.

| Derivative of this compound | Application | Key Features |

| 3,3-Difluoroallyl Sulfonium Salts (DFAS) | gem-Difluoroallylation of organozinc reagents | Copper-catalyzed, mild conditions, high efficiency |

| 3,3-Difluoroallyl Ammonium Salts (DFPAs) | gem-Difluoromethylation of various nucleophiles | Stable, scalable, metal-free, high regioselectivity |

Stereoselective Transformations and Chiral Synthesis Applications

The development of stereoselective methods for the synthesis of fluorinated compounds is crucial, as the stereochemistry of a molecule is often critical to its biological activity. This compound and its derivatives are valuable starting materials for stereoselective transformations.

Chiral α-difluoromethylamines, for instance, can be accessed through the reagent-controlled, highly stereoselective reaction between (S)-difluoromethyl phenyl sulfoximine (B86345) and imines. mdpi.com This method is characterized by its high efficiency and broad substrate scope. mdpi.com

The asymmetric synthesis of fluorine-containing cyclopropanes is another important application. nih.gov These structures are of significant interest in medicinal chemistry. Stereoselective cyclopropanation methods have been developed using rhodium carbenes, zinc carbenoids, and biocatalytic approaches. nih.gov For example, chiral dioxaborolane-mediated zinc carbenoid approaches have been used to synthesize fluorocyclopropanes with excellent diastereo- and enantioselectivities. nih.gov

Stereoselective aldol (B89426) reactions, which are fundamental carbon-carbon bond-forming reactions, can also be influenced by the presence of fluorine. The challenge lies in controlling the single new stereocenter formed in acetate aldol reactions. wiley-vch.de

Mechanistic Investigations and Theoretical Studies on 3,3 Difluoroallyl Acetate Reactivity

Elucidation of Catalytic Cycle Pathways (e.g., Palladium-Difluoroallyl Complexes)

The catalytic cycle for palladium-catalyzed reactions of 3,3-difluoroallyl acetate (B1210297) is generally understood to proceed through a series of fundamental organometallic steps: oxidative addition, formation of a palladium-allyl complex, nucleophilic attack, and reductive elimination. While specific studies on 3,3-difluoroallyl acetate are limited, the cycle can be elucidated based on well-established principles of palladium catalysis and studies of similar fluoroalkyl compounds. nih.gov

A putative catalytic cycle for a cross-coupling reaction involving this compound and a nucleophile (Nu) is outlined below:

Oxidative Addition: The cycle commences with the oxidative addition of this compound to a low-valent palladium(0) complex. This step involves the cleavage of the C-O bond of the acetate group and the formation of a palladium(II) species. The palladium metal center inserts itself into the carbon-oxygen bond, leading to the formation of a (π-allyl)palladium(II) complex.

Formation of the Palladium-Difluoroallyl Complex: The resulting intermediate is a cationic η³-allylpalladium complex, with the acetate anion as the counterion. The difluoroallyl ligand is coordinated to the palladium center in a π-fashion.

Transmetalation or Nucleophilic Attack: In a typical cross-coupling reaction, a transmetalation step would occur with an organometallic reagent (R-M). However, for reactions with soft nucleophiles, a direct nucleophilic attack on the π-allyl ligand is more common. The nucleophile can attack either the α-carbon or the γ-carbon of the difluoroallyl moiety.

Reductive Elimination: Following the nucleophilic attack, the resulting palladium(II) intermediate undergoes reductive elimination. This step forms the new carbon-nucleophile bond and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com The newly formed product is the desired difluoroallylated compound.

This proposed catalytic cycle is a general framework. The specific nature of the ligands on the palladium, the nucleophile, and the reaction conditions can influence the efficiency and selectivity of each step.

Computational Studies on Regioselectivity and Stereoselectivity in Addition and Substitution Reactions

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for understanding the factors that control regioselectivity and stereoselectivity in reactions involving this compound and its derivatives. While specific computational studies on the acetate are not widely available, research on related 3,3-difluoroallyl boronates provides valuable insights into the governing principles of regioselectivity in palladium-catalyzed reactions. nih.gov

Regioselectivity: The key challenge in the reaction of nucleophiles with the (π-allyl)palladium complex derived from this compound is controlling the regioselectivity of the nucleophilic attack. The attack can occur at the carbon bearing the two fluorine atoms (α-position) or at the terminal carbon of the double bond (γ-position).

Computational studies on related systems suggest that the regioselectivity is influenced by a combination of steric and electronic factors:

Electronic Effects: The two fluorine atoms at the α-position are strongly electron-withdrawing. This can make the α-carbon more electrophilic and thus more susceptible to nucleophilic attack.

Steric Effects: The steric bulk of the nucleophile and the ligands on the palladium catalyst can also play a significant role. Bulky nucleophiles or ligands may favor attack at the less sterically hindered γ-position.

In the palladium-catalyzed gem-difluoroallylation of aryl halides with 3,3-difluoroallyl boronates, high regioselectivity for the formation of the gem-difluoroallyl product is observed. nih.gov This suggests that electronic factors, favoring attack at the fluorine-bearing carbon, can dominate.

Stereoselectivity: For reactions that generate a new stereocenter, understanding and controlling the stereoselectivity is crucial. Computational studies can model the transition states for the formation of different stereoisomers and predict which pathway is energetically more favorable. The stereochemical outcome is often determined by the geometry of the (π-allyl)palladium intermediate and the trajectory of the incoming nucleophile.

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |

| Electronic Effects of CF2 group | Favors nucleophilic attack at the α-position | Can influence the facial selectivity of nucleophilic attack |

| Steric Hindrance | Bulky nucleophiles/ligands may favor γ-attack | Can dictate the approach of the nucleophile to the π-allyl complex |

| Ligand Properties | Can tune both electronic and steric environment | Chiral ligands are essential for enantioselective reactions |

| Nature of Nucleophile | "Soft" vs. "hard" nucleophiles can exhibit different regioselectivities | Can influence the geometry of the transition state |

Investigation of Intermediate Species and Transition States

The direct observation and characterization of intermediate species and transition states in catalytic cycles are experimentally challenging. However, a combination of experimental techniques and computational modeling can provide a detailed picture of these transient species.

Intermediate Species: The key intermediate in the palladium-catalyzed reactions of this compound is the (π-allyl)palladium(II) complex. The structure and dynamics of this intermediate are critical in determining the outcome of the reaction. The coordination of the difluoroallyl ligand to the palladium center can be either symmetric or asymmetric, which can influence the subsequent nucleophilic attack.

In related palladium-catalyzed allylic C-H activation reactions, detailed mechanistic studies, including kinetic isotope effect experiments, have provided evidence for the involvement of specific palladium intermediates. dtu.dk These studies support the proposed formation of π-allyl palladium complexes during the catalytic cycle.

Transition States: Computational chemistry allows for the modeling of the transition states for each elementary step in the catalytic cycle. By calculating the energy barriers associated with different reaction pathways, it is possible to predict the rate-determining step and the factors that control selectivity.

For example, in the nucleophilic addition step, two different transition states can be envisioned, one leading to the α-substituted product and the other to the γ-substituted product. The relative energies of these transition states will determine the regioselectivity of the reaction. DFT calculations can provide valuable information on the geometry and energy of these transition states, helping to rationalize experimental observations and guide the design of more selective catalysts.

Future Research Directions and Emerging Perspectives

Development of Novel, Greener Synthetic Routes to 3,3-Difluoroallyl Acetate (B1210297)

The advancement of synthetic chemistry is increasingly linked to the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of non-hazardous materials. Future research concerning 3,3-difluoroallyl acetate and its precursors will likely focus on developing more sustainable and scalable synthetic routes. A promising direction involves the utilization of inexpensive and readily available bulk chemical feedstocks. For instance, methods starting from compounds like 3,3,3-trifluoropropene (B1201522) offer a more direct and potentially more economical pathway to 3,3-difluoroallyl reagents compared to multi-step sequences. nih.govresearchgate.net

Key objectives for future research in this area include:

Minimizing Waste: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product.

Avoiding Hazardous Reagents: Replacing toxic and hazardous chemicals with safer alternatives.

Catalytic Approaches: Developing catalytic methods that can operate under milder conditions (lower temperature and pressure), thereby reducing energy consumption.

Renewable Feedstocks: Investigating the potential for deriving starting materials from renewable biological sources.

By focusing on these green chemistry principles, the synthesis of this compound and related difluoroallylation agents can become more environmentally benign and economically viable for large-scale industrial applications.

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is central to modern organic synthesis, and the development of novel catalytic systems is crucial for advancing the utility of this compound. Future research will continue to explore a diverse range of catalysts to enhance reaction efficiency, control selectivity (regio-, chemo-, and enantioselectivity), and broaden the scope of compatible reaction partners.

Emerging areas of catalytic research include:

Photocatalysis: Visible-light-mediated protocols are gaining prominence as they often proceed under mild conditions without the need for stoichiometric oxidants or reductants. figshare.com Transition-metal-free photocatalytic systems, using organic dyes, offer a cost-effective and sustainable alternative. nih.gov These methods can enable unique reaction pathways, such as radical-mediated processes for difluoroalkylation. mdpi.com

Ruthenium Catalysis: Ruthenium-based catalysts have shown promise in directing the regiodivergent difluoroallylation of C-H bonds, allowing for selective functionalization at different positions on an aromatic ring, which is a significant challenge in synthesis. acs.org

Copper Catalysis: Copper catalysts are attractive due to their low cost and versatile reactivity. They have been effectively used in the gem-difluoroallylation of various organozinc reagents and in enantioselective reactions to create chiral α,α-difluoro-β-hydroxy ketones. nih.govnih.gov

Palladium Catalysis: Cationic palladium complexes have been successfully employed in catalytic enantioselective additions of difluoroenolates to aldehydes, demonstrating their utility in constructing stereochemically complex molecules under operationally simple conditions. researchgate.net

The table below summarizes various catalytic systems being explored for difluoroallylation and related reactions.

| Catalyst Type | Metal/Core | Reaction Type | Key Advantages |

| Photocatalyst | Iridium-based, Ruthenium-based, Organic Dyes | Radical Difluoroalkylation, Cycloadditions | Mild reaction conditions, unique reactivity pathways, potential for transition-metal-free systems. mdpi.comresearchgate.net |

| Ruthenium Catalyst | Ruthenium | C-H Bond Difluoroallylation | Regiodivergent control (meta vs. ortho selectivity). acs.org |

| Copper Catalyst | Copper | Cross-Coupling, Aldol (B89426) Reactions | Low cost, high efficiency for organozinc reagents, enantioselective transformations. nih.govnih.gov |

| Palladium Catalyst | Palladium | Asymmetric Aldol Reactions | High enantioselectivity, operational simplicity, no anhydrous conditions required. researchgate.net |

| Nickel Catalyst | Nickel | Cross-Coupling | Effective for coupling with heteroaryl halides and aryl bromides. researchgate.net |

Future efforts will focus on designing more sophisticated ligands to fine-tune the catalyst's activity and selectivity, as well as developing dual-catalysis systems that combine the advantages of different catalytic modes. figshare.com

Expansion of Substrate Scope in Difluoroallylation Reactions

A primary goal in synthetic methodology is to develop reactions that are broadly applicable to a wide range of substrates. While significant progress has been made, expanding the substrate scope for reactions involving the 3,3-difluoroallyl group remains a key research direction. The ability to introduce this moiety into diverse molecular architectures is critical for its application in drug discovery and materials science.

Current research has demonstrated the successful difluoroallylation of several substrate classes:

Organometallic Reagents: A variety of organozinc reagents, including those derived from aryl, primary, secondary, and tertiary alkyl groups, have been shown to be effective nucleophiles in copper-catalyzed reactions. nih.gov

Arenes and Heteroarenes: Direct C-H functionalization of arenes has been achieved using ruthenium catalysis. acs.org This allows for the installation of the gem-difluoroallyl group without pre-functionalization of the aromatic ring.

Alkenes: Photocatalytic methods have enabled the 1,3-difluoroalkylcarboxylation of alkenes, providing access to difluorinated adipic acid derivatives. nih.gov

Bioactive Molecules: A significant breakthrough has been the late-stage O-fluoroalkylation of tyrosine residues in peptides and complex bioactive molecules using 3,3-difluoroallyl sulfonium (B1226848) salts, showcasing the reaction's biocompatibility. nih.gov

The table below highlights the diversity of substrates successfully employed in difluoroallylation reactions.

| Substrate Class | Specific Example | Catalytic System/Reagent | Significance |

| Organozinc Reagents | Aryl, primary, secondary, and tertiary alkyl zinc reagents | Copper / 3,3-Difluoroallyl sulfonium salt | Broad applicability for constructing C(sp²)-CF₂ and C(sp³)-CF₂ bonds. nih.gov |

| Arenes | Substituted Benzene Derivatives | Ruthenium / 3-Bromo-3,3-difluoropropenes | Direct C-H activation for late-stage functionalization. acs.org |

| Alkenes | But-3-enoate | Organic Photocatalyst | Access to complex difluorinated aliphatic chains. nih.gov |

| Aldehydes | Aromatic Aldehydes | Cationic Palladium Aqua Complexes | Enantioselective synthesis of chiral difluorinated alcohols. researchgate.net |

| Phenols (in Peptides) | Tyrosine Residues | 3,3-Difluoroallyl sulfonium salt (metal-free) | Late-stage modification of complex biomolecules. nih.gov |

Future work will aim to further broaden this scope to include less reactive nucleophiles and more complex molecular scaffolds. Developing methodologies that are tolerant of a wide array of functional groups is essential for applications in medicinal chemistry and the synthesis of agrochemicals. nih.gov

Applications in Materials Science and Advanced Functional Molecules

The unique electronic properties of the difluoromethylene (CF₂) group make it a valuable component in the design of advanced materials and functional molecules. researchgate.netresearchgate.net The CF₂ group can act as a bioisostere for oxygen atoms or carbonyl groups, influencing molecular conformation, lipophilicity, and metabolic stability, which are critical properties in drug design. nih.gov

Future research will likely explore the following applications:

Pharmaceuticals and Agrochemicals: The gem-difluoroallyl group can be installed to fine-tune the properties of bioactive compounds to enhance efficacy, selectivity, or pharmacokinetic profiles. The vinyl group also serves as a versatile handle for further chemical modifications. nih.govnih.gov

Liquid Crystals: The high polarity of the C-F bonds can be exploited in the design of new liquid crystalline materials with tailored dielectric properties.

Polymers: Incorporating this compound or its derivatives as monomers could lead to the synthesis of fluorinated polymers with unique thermal stability, chemical resistance, and optical properties.

Functional Probes: The difluoroallyl moiety can be introduced into molecules designed as probes for biological systems, where the fluorine atoms can be used for ¹⁹F NMR studies.

The development of robust synthetic methods for introducing the gem-difluoroallyl group is directly linked to the realization of these applications. As the synthetic toolbox expands, so too will the ability of chemists to design and create novel molecules with precisely controlled functions.

Advanced Mechanistic Studies to Guide Rational Design

A deep understanding of reaction mechanisms is fundamental to the rational design of new catalysts and the optimization of reaction conditions. While many successful synthetic methods have been developed, detailed mechanistic investigations into reactions involving this compound are an important frontier for future research.

Key areas for mechanistic investigation include:

Identification of Reactive Intermediates: Advanced spectroscopic techniques and computational studies can help identify and characterize key intermediates, such as radical anions or triplet carbene species in photocatalytic cycles. nih.gov

Understanding Selectivity: Mechanistic studies are crucial for elucidating the factors that control regioselectivity (e.g., α,α- vs γ,γ-addition) and stereoselectivity. For instance, density functional theory (DFT) computations have been used to explore the mechanism of asymmetric fluorination reactions. researchgate.net

Role of Additives and Ligands: Investigating how ligands, additives, and solvents influence the catalytic cycle can provide insights that lead to the development of more efficient and selective systems. acs.org

Computational Modeling: DFT and other computational methods will play an increasingly important role in predicting reaction outcomes, designing new catalysts, and understanding complex potential energy surfaces.

By combining experimental and theoretical approaches, researchers can move beyond empirical screening and toward a more predictive, design-oriented approach to developing the next generation of difluoroallylation reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,3-difluoroallyl derivatives, and what analytical techniques confirm their structural integrity?

- Methodology : 3,3-Difluoroallyl derivatives, such as sulfonium or ammonium salts, are typically synthesized via nucleophilic substitution reactions. For example, sulfonium salts can be prepared by reacting 3,3-difluoroallyl bromides with thioethers in polar solvents like DMF at room temperature . Ammonium salts are synthesized by alkylation of tertiary amines with 3,3-difluoroallyl triflates .

- Analytical Techniques : High-resolution NMR (¹⁹F and ¹H) is critical for confirming regioselectivity and fluorine substitution patterns. Mass spectrometry (HRMS) and HPLC validate purity and molecular weight .

Q. How do researchers ensure the bench stability of 3,3-difluoroallyl reagents during storage and handling?

- Methodology : Stability is enhanced by using non-nucleophilic counterions (e.g., triflate or tetrafluoroborate) and storing reagents under inert atmospheres at low temperatures (−20°C). Moisture-sensitive reagents are handled in gloveboxes or under nitrogen flow . Degradation is monitored via periodic NMR analysis .

Advanced Research Questions

Q. How can regioselectivity in gem-difluoroallylation reactions be controlled using 3,3-difluoroallyl reagents?

- Experimental Design : Regioselectivity depends on the reagent’s electronic and steric profile. Sulfonium salts (e.g., DFAS) favor α-selectivity due to their strong electron-withdrawing effects, while ammonium salts enable β-selectivity under mild conditions . Solvent polarity (e.g., DMSO vs. THF) and catalysts (e.g., Pd or Cu) further tune selectivity .

- Data Contradiction Analysis : Conflicting reports on selectivity may arise from impurities in reagents or solvent effects. Controlled experiments with standardized reagents and in situ monitoring (e.g., FTIR) are recommended .

Q. What methodologies enable site-selective S-gem-difluoroallylation of unprotected peptides?

- Methodology : 3,3-Difluoroallyl sulfonium salts (DFAS) react selectively with cysteine residues in unprotected peptides under mild, aqueous conditions (pH 7–8, 25°C). The reaction is quenched with thiol scavengers (e.g., iodoacetamide), and products are characterized via LC-MS and MALDI-TOF .

- Optimization : Kinetic studies using stopped-flow UV-Vis spectroscopy identify optimal stoichiometry and reaction times. Competing nucleophiles (e.g., lysine) are suppressed by adjusting pH .

Q. How do transition-metal catalysts influence the stereoselectivity of 3,3-difluoroallylation reactions?

- Mechanistic Insights : Copper catalysts (e.g., CuI/phosphine complexes) enable asymmetric hydrodifluoroallylation of alkenes via radical pathways, achieving >90% enantiomeric excess (ee). Computational studies (DFT) reveal that ligand geometry dictates transition-state stabilization .

- Experimental Controls : Chiral HPLC and circular dichroism (CD) validate stereochemical outcomes. Competing pathways (e.g., β-fluoride elimination) are minimized by optimizing catalyst loading and temperature .

Q. How should researchers resolve discrepancies in catalytic efficiency across studies using 3,3-difluoroallyl reagents?

- Data Analysis : Contradictions in yields or turnover numbers (TONs) may stem from trace moisture or oxygen in reaction setups. Reproducibility is ensured by rigorously drying solvents, using Schlenk techniques, and reporting detailed catalytic cycles .

- Case Study : Conflicting reports on palladium-catalyzed allylations are resolved by comparing ligand effects (e.g., PPh₃ vs. Xantphos) and pre-catalyst activation methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.